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molecular formula C9H12N4O B8292460 2-Aminopyrazine-3-carboxylic acid pyrrolidide

2-Aminopyrazine-3-carboxylic acid pyrrolidide

Cat. No. B8292460
M. Wt: 192.22 g/mol
InChI Key: IVAOFSRWEMEHPR-UHFFFAOYSA-N
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Patent
US03954753

Procedure details

A solution of 10 g. (0.065 mol) of methyl 2-aminopyrazine-3-carboxylate in 100 ml. of methanol and 25 ml. of pyrrolidine was refluxed for 18 hours. The residue obtained after evaporation under reduced pressure was triturated with ether to yield 8.8 g. (70%) of the above-named product as yellow crystals, with m.p. 100°-105°. A second crop of 2.3 g. (18%) with m.p. 95°-105° was obtained from the mother liquors. The analytical sample was recrystallized from 2-propanol. The pale yellow prisms had a melting point of 104°-106°.
Quantity
0.065 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
above-named product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]([O:10]C)=O)=[N:6][CH:5]=[CH:4][N:3]=1.[NH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1>CO>[NH2:1][C:2]1[C:7]([C:8]([N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)=[O:10])=[N:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0.065 mol
Type
reactant
Smiles
NC1=NC=CN=C1C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Step Three
Name
above-named product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
after evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
was triturated with ether
CUSTOM
Type
CUSTOM
Details
to yield 8.8 g
CUSTOM
Type
CUSTOM
Details
(18%) with m.p. 95°-105° was obtained from the mother liquors
CUSTOM
Type
CUSTOM
Details
The analytical sample was recrystallized from 2-propanol

Outcomes

Product
Name
Type
Smiles
NC1=NC=CN=C1C(=O)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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